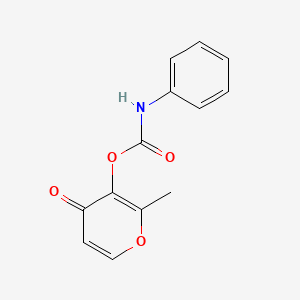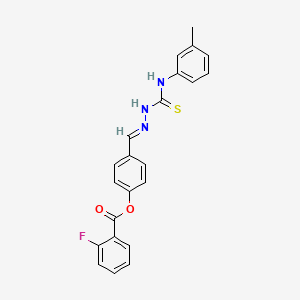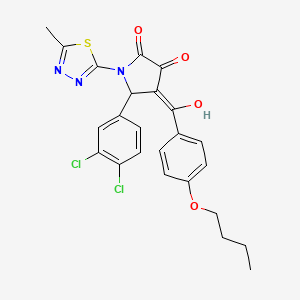![molecular formula C32H33BrN2O5 B12018900 4-[4-(benzyloxy)-3-methylbenzoyl]-5-(3-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12018900.png)
4-[4-(benzyloxy)-3-methylbenzoyl]-5-(3-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(benzyloxy)-3-methylbenzoyl]-5-(3-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes various functional groups such as benzoyl, bromophenyl, hydroxy, and morpholinyl
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(benzyloxy)-3-methylbenzoyl]-5-(3-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 4-(benzyloxy)-3-methylbenzoic acid with appropriate reagents to form the benzoyl intermediate.
Cyclization: The cyclization step involves the formation of the pyrrol-2-one ring, which is achieved through a condensation reaction.
Morpholinyl Propylation: The final step involves the attachment of the morpholinyl propyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, solvents, and reaction conditions that are scalable and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(benzyloxy)-3-methylbenzoyl]-5-(3-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to form a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles to form different derivatives.
Condensation: The compound can undergo condensation reactions with other carbonyl compounds to form larger molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Condensation: Acid or base catalysts are used to facilitate the condensation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group forms a ketone, while substitution of the bromine atom with an amine forms an amine derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding cellular processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its unique structure allows for the design of new drugs that target specific diseases, such as cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile building block for industrial applications.
Mecanismo De Acción
The mechanism of action of 4-[4-(benzyloxy)-3-methylbenzoyl]-5-(3-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[4-(benzyloxy)-3-methylbenzoyl]-5-phenyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
- 4-[4-(benzyloxy)-3-methylbenzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
- 4-[4-(benzyloxy)-3-methylbenzoyl]-5-(3-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of 4-[4-(benzyloxy)-3-methylbenzoyl]-5-(3-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to interact with various molecular targets makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C32H33BrN2O5 |
|---|---|
Peso molecular |
605.5 g/mol |
Nombre IUPAC |
(4E)-5-(3-bromophenyl)-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C32H33BrN2O5/c1-22-19-25(11-12-27(22)40-21-23-7-3-2-4-8-23)30(36)28-29(24-9-5-10-26(33)20-24)35(32(38)31(28)37)14-6-13-34-15-17-39-18-16-34/h2-5,7-12,19-20,29,36H,6,13-18,21H2,1H3/b30-28+ |
Clave InChI |
HTFHKLCZQXKMMI-SJCQXOIGSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=CC=C4)Br)/O)OCC5=CC=CC=C5 |
SMILES canónico |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=CC=C4)Br)O)OCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{(5E)-4-oxo-5-[4-oxo-3-(3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}propyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B12018821.png)

![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12018830.png)
![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12018840.png)
![N-(4-ethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12018851.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12018864.png)







